molecular formula C10H12N2S B2371330 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 42159-74-0

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2371330
CAS No.: 42159-74-0
M. Wt: 192.28
InChI Key: JZZJGLHCFJZIIN-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C10H12N2S. It is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, various synthetic routes can be employed to introduce the nitrile group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for drug development.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 3-position and the methyl group at the 5-position can lead to distinct properties compared to other benzothiophene derivatives .

Properties

IUPAC Name

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-2-3-9-7(4-6)8(5-11)10(12)13-9/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJGLHCFJZIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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